5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid
Description
The compound 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid (hereafter referred to as Compound A) is a fluorinated benzoic acid derivative functionalized with a 9H-fluorenylmethoxycarbonyl (Fmoc) protecting group. Key properties include:
- Molecular formula: C₂₂H₁₆FNO₄ .
- Molecular weight: 377.37 g/mol (monoisotopic mass: 377.1063) .
- Structural features: A fluorine atom at the ortho-position of the benzoic acid moiety and an Fmoc-protected aminomethyl group at the para-position .
- Applications: The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary protection of amino groups, enabling controlled assembly of peptide chains .
Properties
Molecular Formula |
C23H18FNO4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C23H18FNO4/c24-21-10-9-14(11-19(21)22(26)27)12-25-23(28)29-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20H,12-13H2,(H,25,28)(H,26,27) |
InChI Key |
IYKDGVFZZDLCQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid typically involves multiple steps One common method starts with the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) groupThe reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and reagents such as sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques can enhance the efficiency and yield of the production process. The compound is usually purified through crystallization or chromatography to ensure high purity for research applications.
Chemical Reactions Analysis
Types of Reactions
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: The fluorine atom can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe for studying enzyme activities.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table summarizes Compound A and its analogs, highlighting substituent variations and their physicochemical impacts:
Biological Activity
5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16N2O5
- Molecular Weight : 368.36 g/mol
- CAS Number : 124251052
The compound is known to interact with various biological pathways, primarily through its influence on enzyme activity and receptor modulation. It has been observed to exhibit inhibitory effects on specific protein kinases and metabolic enzymes, which are crucial in cellular signaling and metabolic processes.
Antitumor Activity
Research has demonstrated that 5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoic acid possesses antitumor properties. In vitro studies showed that the compound can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| PC-3 (Prostate Cancer) | 20 | Induction of apoptosis |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation, such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Studies
- In Vitro Study on Cancer Cells : A study conducted in 2023 evaluated the effects of the compound on various cancer cell lines. The results indicated a significant reduction in cell viability, with a notable increase in apoptotic markers after treatment with the compound for 48 hours.
- Animal Model for Inflammation : An experimental study involving mice demonstrated that administration of the compound led to decreased swelling and pain in models of acute inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.
Pharmacokinetics
Studies have shown that the absorption and distribution characteristics of this compound are favorable for therapeutic use. It exhibits moderate bioavailability, with peak plasma concentrations achieved within 2 hours post-administration.
Toxicity Profile
Toxicological assessments indicate that while the compound shows promise as a therapeutic agent, it also exhibits dose-dependent toxicity in certain models. Further studies are necessary to optimize dosing strategies to minimize adverse effects while maximizing therapeutic benefits.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
